![molecular formula C15H16ClF3N4O2S B2564284 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034382-02-8](/img/structure/B2564284.png)

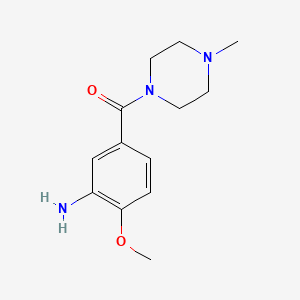

3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

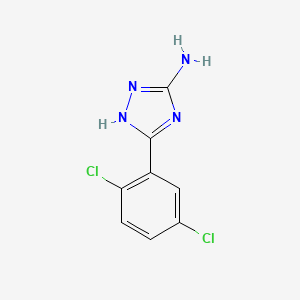

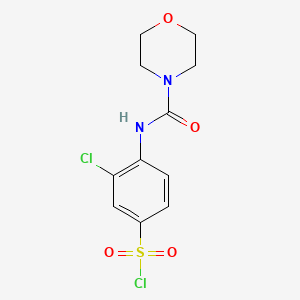

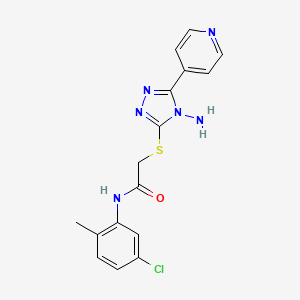

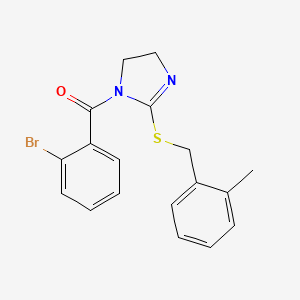

The compound “3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is thought to contribute to the biological activities of these derivatives due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, was achieved in the final synthesis step .科学的研究の応用

Antifungal Applications

Triazole derivatives like the compound have been extensively studied for their antifungal properties . They are a key component in drugs such as fluconazole and voriconazole, which are used to treat fungal infections . The triazole ring’s ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, makes it a potent antifungal agent.

Anticancer Potential

Research has indicated that triazole compounds may exhibit anticancer activities . They can act on various pathways involved in cancer cell proliferation and survival. The specific mechanisms by which triazole derivatives exert anticancer effects are still under investigation, but they may include the inhibition of enzymes like cytochrome P450 or modulation of signaling pathways .

Antibacterial Properties

The triazole core structure is known to possess antibacterial properties . It can be effective against both Gram-positive and Gram-negative bacteria, particularly multidrug-resistant strains. The development of new antibacterial agents incorporating the triazole moiety is an active area of research, aiming to combat the growing issue of antibiotic resistance .

Antiviral Activity

Triazole derivatives have shown promise as antiviral agents . They can interfere with viral replication by targeting viral enzymes or proteins. The triazole ring’s versatility allows for the synthesis of compounds that could potentially treat a variety of viral infections .

Anti-inflammatory and Analgesic Effects

The compound’s triazole component may contribute to anti-inflammatory and analgesic effects . These properties make it a candidate for the treatment of conditions characterized by inflammation and pain. Triazole derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Antidepressant and Anxiolytic Uses

Some triazole derivatives are found in antidepressant and anxiolytic medications . The triazole ring can influence neurotransmitter systems in the brain, which may help alleviate symptoms of depression and anxiety. Medications like trazodone and nefazodone contain a triazole moiety and are used to treat mood disorders .

作用機序

Target of Action

The trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound .

Mode of Action

The triazole ring and the trifluoromethyl group in the compound could potentially interact with various biological targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Derivatives of triazolo[4,3-a]pyridine have shown diverse biological activities .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence its metabolic stability .

Result of Action

Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

3-chloro-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF3N4O2S/c1-9-11(16)3-2-4-12(9)26(24,25)20-8-14-22-21-13-7-10(15(17,18)19)5-6-23(13)14/h2-4,10,20H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGDRKWHLBWKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2564202.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2564203.png)

![4-[1-(5-Fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2564208.png)

![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)

![(E)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2564219.png)